molecular formula C17H17N3S B14247094 N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine CAS No. 365428-55-3

N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine

Cat. No.: B14247094
CAS No.: 365428-55-3
M. Wt: 295.4 g/mol
InChI Key: ZOTIVBUTLNZXDT-UHFFFAOYSA-N
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Description

N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Halogenating agents, nucleophiles, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-(3-methylphenyl)-5-(2-pyridinyl)-1,3-thiazol-2-amine: Similar structure but lacks the methyl group on the pyridine ring.

    4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine: Similar structure but lacks the N-methyl group.

Uniqueness

N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine is unique due to the presence of both the N-methyl group and the methyl group on the pyridine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

365428-55-3

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

IUPAC Name

N-methyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H17N3S/c1-11-5-4-6-13(9-11)15-16(21-17(18-3)20-15)14-7-8-19-12(2)10-14/h4-10H,1-3H3,(H,18,20)

InChI Key

ZOTIVBUTLNZXDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)NC)C3=CC(=NC=C3)C

Origin of Product

United States

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